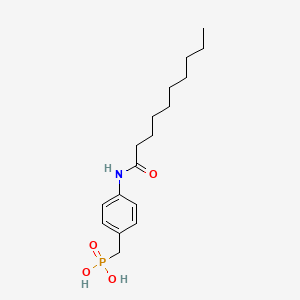![molecular formula C20H20ClFN4O4 B11934364 7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B11934364.png)
7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride is a complex organic compound that belongs to the class of quinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research and medical applications.
准备方法
合成路线和反应条件
7-(3,4,4a,5,7,7a-六氢-2H-吡咯并[3,4-b][1,4]噁嗪-6-基)-8-氰基-1-环丙基-6-氟-4-氧代喹啉-3-羧酸;盐酸盐的合成涉及多个步骤,包括喹啉核的形成、氰基的引入以及环丙基和氟的取代。反应条件通常涉及使用强酸和碱、高温以及特定的催化剂,以确保获得所需产物并具有高收率和纯度。
工业生产方法
在工业环境中,该化合物的生产使用连续流反应器和自动化系统进行放大,以保持一致的反应条件和产品质量。使用先进的纯化技术,如色谱法和结晶法,确保最终产品满足医药应用所需的规格。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在喹啉核上,导致形成各种氧化衍生物。
还原: 还原反应可用于修饰分子内的氰基或其他官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 卤素 (Cl2, Br2) 和亲核试剂 (NH3, OH-) 等试剂在受控条件下使用,以实现所需的取代反应。
主要产物
从这些反应形成的主要产物包括具有修饰官能团的各种喹啉衍生物,它们可能表现出不同的生物活性 and properties.
科学研究应用
7-(3,4,4a,5,7,7a-六氢-2H-吡咯并[3,4-b][1,4]噁嗪-6-基)-8-氰基-1-环丙基-6-氟-4-氧代喹啉-3-羧酸;盐酸盐由于其强大的抗菌特性,被广泛用于科学研究。它被用于:
化学: 作为研究喹啉化学和开发新型合成方法的模型化合物。
生物学: 在微生物学研究中,用于研究细菌耐药机制和开发新型抗生素。
医学: 作为开发新型抗菌药物的先导化合物,以及用于治疗细菌感染的临床试验。
工业: 在生产用于医疗器械和表面的抗菌涂层和材料中。
作用机制
该化合物通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥其抗菌作用,这些酶对于 DNA 复制和转录至关重要。通过与这些酶结合,该化合物阻止了细菌 DNA 的超螺旋和解旋,导致抑制细菌细胞分裂,最终导致细胞死亡。
相似化合物的比较
类似化合物
环丙沙星: 另一种喹诺酮类抗生素,具有类似的作用机制,但在喹啉环上的取代基不同。
左氧氟沙星: 一种氟喹诺酮类药物,具有更广谱的活性 and 不同的药代动力学特性。
莫西沙星: 以其对革兰氏阳性菌的增强的活性以及改进的药代动力学特征而闻名。
独特性
7-(3,4,4a,5,7,7a-六氢-2H-吡咯并[3,4-b][1,4]噁嗪-6-基)-8-氰基-1-环丙基-6-氟-4-氧代喹啉-3-羧酸;盐酸盐的独特性在于其特殊的取代基,赋予其独特的抗菌特性和药代动力学特征。它能够抑制 DNA 旋转酶和拓扑异构酶 IV,使其成为具有广谱活性的 potent 抗菌剂。
属性
IUPAC Name |
7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMSQUOHWYYEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)
![3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)


![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)

![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)


![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)

